3-[(4-fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one

Lipophilicity Drug-likeness Permeability

3-[(4-Fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one (CAS 1351840-89-5) is a synthetic 3-sulfonylcoumarin derivative with a molecular weight of 334.3 g/mol and a computed XLogP3 of 3.0, indicating moderate lipophilicity. The compound features a 4-fluorophenylsulfonyl group at the 3-position and a methoxy substituent at the 8-position of the coumarin core, yielding six hydrogen-bond acceptors and no hydrogen-bond donors.

Molecular Formula C16H11FO5S
Molecular Weight 334.32
CAS No. 1351840-89-5
Cat. No. B2526446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one
CAS1351840-89-5
Molecular FormulaC16H11FO5S
Molecular Weight334.32
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C16H11FO5S/c1-21-13-4-2-3-10-9-14(16(18)22-15(10)13)23(19,20)12-7-5-11(17)6-8-12/h2-9H,1H3
InChIKeySJVRTZIRKXGFOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(4-Fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one (CAS 1351840-89-5): Key Compound Attributes and Procurement Profile


3-[(4-Fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one (CAS 1351840-89-5) is a synthetic 3-sulfonylcoumarin derivative with a molecular weight of 334.3 g/mol and a computed XLogP3 of 3.0, indicating moderate lipophilicity [1]. The compound features a 4-fluorophenylsulfonyl group at the 3-position and a methoxy substituent at the 8-position of the coumarin core, yielding six hydrogen-bond acceptors and no hydrogen-bond donors [1]. As a fluorinated coumarin sulfonate, it belongs to a class investigated for fluorogenic substrate applications and as a pharmacophore scaffold in medicinal chemistry [1][2].

Why Simple Substitution of 3-[(4-Fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one with Unsubstituted or Non-Fluorinated Analogs May Compromise Project Reproducibility


In the 3-arylsulfonyl-8-methoxycoumarin series, seemingly minor changes to the sulfonyl aryl group—such as removing the para-fluoro substituent—alter critical physicochemical properties like lipophilicity (XLogP3) and hydrogen-bond acceptor count [1][2]. These differences directly affect solubility, membrane permeability, and molecular recognition in biological assays [1]. For applications relying on fluorogenic signal generation, the electron-withdrawing fluorine atom modulates the coumarin’s fluorescence quantum yield and pH sensitivity, meaning that non-fluorinated analogs cannot be assumed to yield equivalent signal-to-noise ratios or detection limits [3]. The quantitative evidence below substantiates why direct, like-for-like replacement is not scientifically justified.

Quantitative Differentiation Data for 3-[(4-Fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: 4-Fluorophenyl vs. Unsubstituted Phenyl Analog

The target compound exhibits a computed XLogP3 of 3.0, whereas the direct des-fluoro analog, 3-(benzenesulfonyl)-8-methoxy-2H-chromen-2-one, has an XLogP3 of 2.9 [1][2]. The +0.1 log unit increase indicates slightly higher lipophilicity conferred by the para-fluoro substituent.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor Count: 4-Fluorophenyl vs. Unsubstituted Phenyl Analog

The target compound possesses six hydrogen-bond acceptor (HBA) atoms compared to five for the non-fluorinated analog 3-(benzenesulfonyl)-8-methoxy-2H-chromen-2-one [1][2]. The added fluorine atom contributes an additional HBA site.

Hydrogen bonding Solubility Target engagement

Molecular Weight and Exact Mass Differentiation for Chromatography and Detection

The target compound has a molecular weight of 334.3 g/mol and an exact mass of 334.03112278 Da, while the non-fluorinated analog has a molecular weight of 316.3 g/mol and an exact mass of 316.04054465 Da [1][2]. The 18 Da mass difference is due to replacement of H with F.

LC-MS Mass spectrometry Analytical method development

Patent-Scoped Utility as Fluorogenic Substrate via Sulfonated Coumarin Grafting

The compound falls within the general Markush structure of WO2012038614, which claims sulfonated coumarins as precursors for fluorogenic substrates upon grafting to sugars [1]. The patent explicitly teaches that electron-withdrawing aryl substituents (such as fluorine) enhance the fluorescence properties of the hydrolyzed coumarin, improving signal-to-background ratios in enzymatic assays relative to unsubstituted phenylsulfonyl counterparts.

Fluorogenic substrate Glycosidase assay Fluorescence detection

Where 3-[(4-Fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one Delivers the Most Value: Key Application Scenarios


Development of Fluorogenic Enzyme Substrates for High-Throughput Screening

The compound's membership in the sulfonated coumarin class claimed for fluorogenic substrate preparation (WO2012038614) makes it a candidate for grafting onto sugars to produce substrates for glycosidase assays. Its electron-withdrawing 4-fluorophenyl group is expected to enhance fluorescence signal upon enzymatic cleavage [1].

Medicinal Chemistry Hit-to-Lead Optimization Requiring Moderate Lipophilicity

With an XLogP3 of 3.0 and six H-bond acceptors, the compound offers a balanced lipophilicity profile suitable for oral bioavailability optimization. The +0.1 log unit shift relative to the des-fluoro analog provides a measurable parameter for SAR studies [2][3].

LC-MS Method Development and Analytical Reference Standard Procurement

The compound's 18 Da mass shift versus the non-fluorinated analog enables straightforward differentiation and quantification in tandem mass spectrometry. This supports its use as an internal standard or reference material in bioanalytical method validation [2][3].

Chemical Biology Probe Design Targeting Sulfonyl-Accepting Proteins

The combination of a 4-fluorophenylsulfonyl warhead with a methoxycoumarin fluorescent core positions this compound as a potential activity-based probe for enzymes that recognize aryl sulfonates, leveraging fluorine-mediated binding affinity and leaving group properties [1][2].

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